

A Comparative Spectroscopic Guide to 3,5-Dibromobenzoic Acid and Its Isomers

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Compound of Interest		
Compound Name:	3,5-Dibromobenzoic acid	
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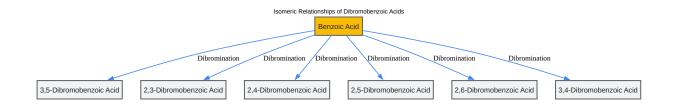
This guide provides a comprehensive spectroscopic comparison of **3,5-Dibromobenzoic acid** and its isomers: 2,3-Dibromobenzoic acid, 2,4-Dibromobenzoic acid, 2,5-Dibromobenzoic acid, 2,6-Dibromobenzoic acid, and 3,4-Dibromobenzoic acid. The objective is to furnish researchers with the necessary data and methodologies to distinguish between these closely related compounds through routine spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The accurate identification of these isomers is critical in various fields, including medicinal chemistry and material science, where the specific substitution pattern on the aromatic ring dictates the compound's biological activity, chemical reactivity, and physical properties. This guide presents quantitative data in easily scannable tables, detailed experimental protocols for data acquisition, and visual aids to clarify the relationships between the isomers and the analytical workflow.

Structural Relationships of Dibromobenzoic Acid Isomers

The substitution pattern of the two bromine atoms on the benzoic acid core is the defining structural difference among these isomers. This variation directly influences the electronic environment of the aromatic protons and carbons, leading to distinct spectroscopic signatures.





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Caption: Structural relationships of the analyzed dibromobenzoic acid isomers.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **3,5-Dibromobenzoic acid** and its isomers. These values have been compiled from various spectral databases and literature sources.

¹H Nuclear Magnetic Resonance (NMR) Data



Compound	Aromatic Protons (ppm)	Carboxylic Acid Proton (ppm)
3,5-Dibromobenzoic Acid	8.15 (d, 2H), 7.95 (t, 1H)	~13.0 (br s, 1H)
2,3-Dibromobenzoic Acid	7.80 (dd, 1H), 7.65 (t, 1H), 7.40 (dd, 1H)	~13.0 (br s, 1H)
2,4-Dibromobenzoic Acid	8.10 (d, 1H), 7.85 (dd, 1H), 7.60 (d, 1H)	~13.0 (br s, 1H)
2,5-Dibromobenzoic Acid	8.05 (d, 1H), 7.70 (dd, 1H), 7.55 (d, 1H)	~13.0 (br s, 1H)
2,6-Dibromobenzoic Acid	7.50 (d, 2H), 7.30 (t, 1H)	~13.0 (br s, 1H)
3,4-Dibromobenzoic Acid	8.20 (d, 1H), 7.90 (dd, 1H), 7.50 (d, 1H)	~13.0 (br s, 1H)

¹³C Nuclear Magnetic Resonance (NMR) Data

Compound	Carboxylic Acid Carbon (ppm)	Aromatic Carbons (ppm)
3,5-Dibromobenzoic Acid	~168	~138, ~137, ~131, ~123
2,3-Dibromobenzoic Acid	~169	~136, ~135, ~133, ~130, ~128, ~125
2,4-Dibromobenzoic Acid	~168	~137, ~135, ~133, ~130, ~128, ~124
2,5-Dibromobenzoic Acid	~169	~136, ~135, ~132, ~130, ~125, ~122
2,6-Dibromobenzoic Acid	~170	~140, ~133, ~131, ~128
3,4-Dibromobenzoic Acid	~168	~137, ~136, ~133, ~131, ~129, ~128

Infrared (IR) Spectroscopy Data



Compound	O-H Stretch (cm ⁻¹) (Carboxylic Acid)	C=O Stretch (cm ⁻¹)	C-Br Stretch (cm ⁻¹)
3,5-Dibromobenzoic Acid	2500-3300 (broad)	~1700	~650-750
2,3-Dibromobenzoic Acid	2500-3300 (broad)	~1705	~650-750
2,4-Dibromobenzoic Acid	2500-3300 (broad)	~1700	~650-750
2,5-Dibromobenzoic Acid	2500-3300 (broad)	~1690	~650-750
2,6-Dibromobenzoic Acid	2500-3300 (broad)	~1710	~650-750
3,4-Dibromobenzoic Acid	2500-3300 (broad)	~1695	~650-750

Mass Spectrometry (MS) Data

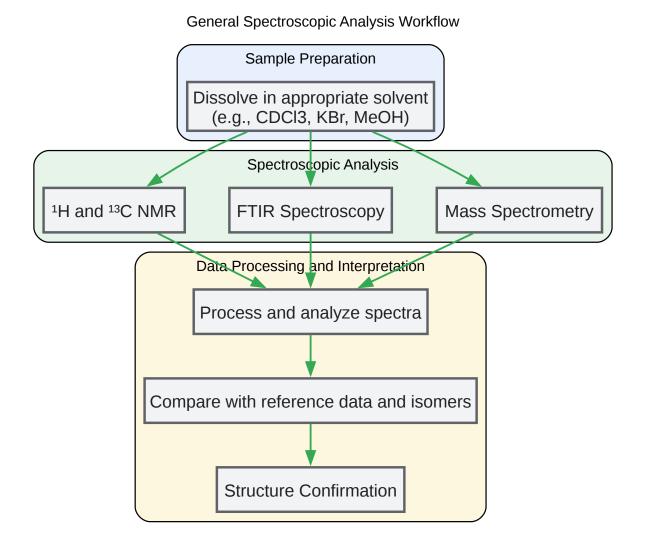
All isomers have a nominal molecular weight of 280 g/mol and exhibit a characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks).

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Mass Fragments (m/z)
Dibromobenzoic Acids	C7H4Br2O2	279.91	280 (M+), 263 (M- OH)+, 235 (M-
			COOH)+, 156 (C ₆ H ₄ Br)+, 76 (C ₆ H ₄)+

Experimental Workflow

The following diagram outlines a generalized workflow for the spectroscopic analysis and comparison of the dibromobenzoic acid isomers.





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Caption: A generalized workflow for spectroscopic analysis.

Experimental Protocols Nuclear Magnetic Resonance (NMR) Spectroscopy

 Sample Preparation: Approximately 10-20 mg of the dibromobenzoic acid isomer is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).
 [1]



- ¹H NMR Data Acquisition: Proton NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer. Standard parameters include a spectral width of -2 to 14 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.[2] Typically, 16 to 64 scans are averaged to improve the signal-to-noise ratio.[2]
- ¹³C NMR Data Acquisition: Carbon-13 NMR spectra are acquired on the same instrument using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans is required to obtain a spectrum with a good signal-to-noise ratio.[1]

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed under high pressure to form a transparent or translucent pellet.
- Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of a pure KBr pellet is first collected. The sample pellet is then placed in the sample holder, and the spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.[2]

Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent such as methanol or acetonitrile.[3]
- Data Acquisition: The sample solution is introduced into the mass spectrometer, often using an electrospray ionization (ESI) or electron ionization (EI) source. The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[2]
- Data Analysis: The resulting mass spectrum plots the relative ion intensity against the m/z
 ratio. The molecular weight is confirmed from the molecular ion peak, and the fragmentation
 pattern provides structural information.[3] High-resolution mass spectrometry (HRMS) can be
 used for determining the exact mass and elemental composition.[2]



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